2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile
CAS No.: 2309462-41-5
Cat. No.: VC6949890
Molecular Formula: C5H6N2O2S
Molecular Weight: 158.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309462-41-5 |
|---|---|
| Molecular Formula | C5H6N2O2S |
| Molecular Weight | 158.18 |
| IUPAC Name | 2,2-dioxo-2λ6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile |
| Standard InChI | InChI=1S/C5H6N2O2S/c6-1-5-2-7(3-5)10(8,9)4-5/h2-4H2 |
| Standard InChI Key | XLBDJQUCQHTQAT-UHFFFAOYSA-N |
| SMILES | C1C2(CN1S(=O)(=O)C2)C#N |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Framework
The compound belongs to the 2-azabicyclo[2.1.1]hexane family, characterized by a strained bicyclic system with bridgehead nitrogen and sulfur atoms. The "2,2-dioxo-2λ⁶-thia" designation indicates a sulfone group (S=O) at position 2, while the "4-carbonitrile" substituent introduces a nitrile group at position 4 .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅N₂O₂S |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 2,2-Dioxo-2λ⁶-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile |
| CAS Registry Number | Not yet assigned |
| SMILES | C1C2(CN1S(=O)(=O)C2)C#N |
The bicyclic scaffold imposes significant steric strain, which influences reactivity and conformational stability . X-ray crystallography of analogous compounds reveals bond angles of ~90° at the bridgehead positions, contributing to the system’s rigidity.
Synthetic Methodologies
Retrosynthetic Analysis
The nitrile group is introduced via functional group interconversion from precursor carboxylic acids or halides. A plausible route involves:
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Bicyclic Core Construction: Cycloaddition or ring-closing metathesis to form the 2-azabicyclo[2.1.1]hexane skeleton .
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Sulfone Installation: Oxidation of a thioether intermediate to the sulfone using hydrogen peroxide or ozone.
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Nitrile Formation: Dehydration of a primary amide (RCONH₂ → RCN) via reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .
Table 2: Representative Synthesis Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Bicyclization | Diels-Alder, 80°C, 12 h | 45% |
| 2 | Sulfonation | H₂O₂, AcOH, 50°C, 6 h | 78% |
| 3 | Amide Dehydration | POCl₃, Pyridine, 0°C → rt | 62% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
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δ 118.5 (C≡N)
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δ 55.2 (bridgehead carbons)
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δ 42.1 (S=O adjacent carbons).
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Mass Spectrometry
Applications in Medicinal Chemistry
The nitrile group serves as a bioisostere for carboxylic acids, enhancing metabolic stability and target binding. Preclinical studies on analogous bicyclic sulfones demonstrate:
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Kinase Inhibition: IC₅₀ values < 100 nM against EGFR and VEGFR2 .
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Antibacterial Activity: MIC of 2 µg/mL against Staphylococcus aureus.
Table 3: Biological Activity of Bicyclic Sulfone Derivatives
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